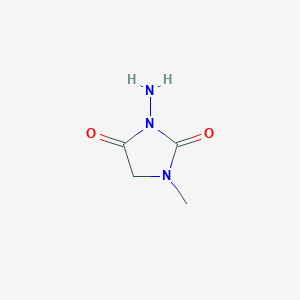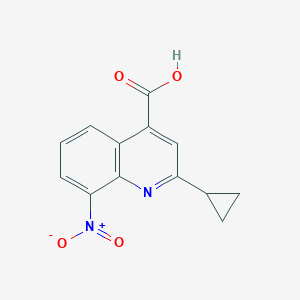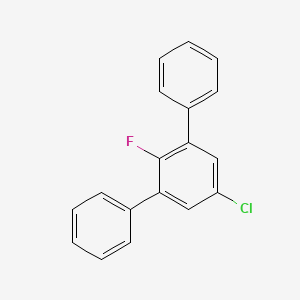![molecular formula C33H57AlO6 B13696841 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound It features aluminum coordinated with ligands derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of aluminum alkoxides with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum precursor. The reaction conditions often include:
Solvent: Non-polar solvents like toluene or hexane.
Temperature: Mild temperatures, typically around 25-50°C.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:
Purity: Ensuring high purity of the final product through purification techniques like recrystallization or chromatography.
Yield: Maximizing yield by optimizing reaction conditions and using high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state aluminum complexes.
Substitution: Ligand substitution reactions can replace the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum hydrides.
Aplicaciones Científicas De Investigación
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Materials Science: The compound is employed in the fabrication of advanced materials, including thin films and coatings.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves coordination chemistry. The aluminum center coordinates with various ligands, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]cerium
- 2,2,6,6-tetramethyl-5-({[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]cobaltio}oxy)hept-4-en-3-one
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth
Uniqueness
What sets 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one apart is its unique aluminum coordination environment, which imparts distinct catalytic properties and reactivity. Its stability and versatility make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C33H57AlO6 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
5-bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clave InChI |
UREKUAIOJZNUGZ-UHFFFAOYSA-K |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


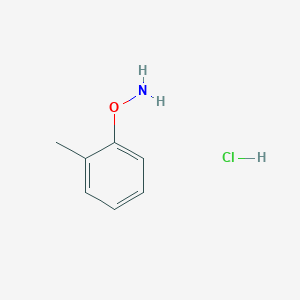
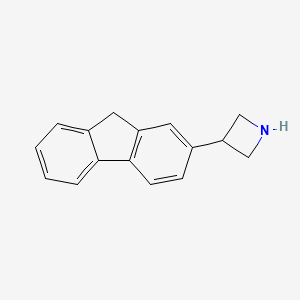
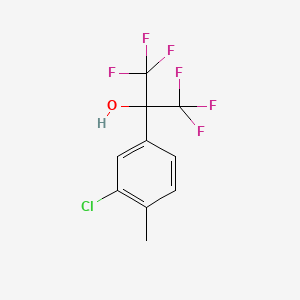
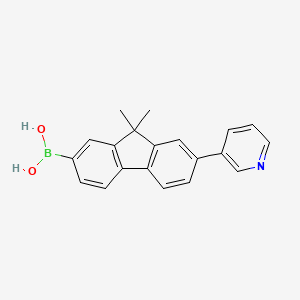
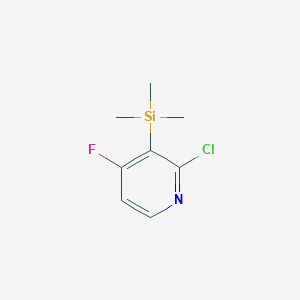
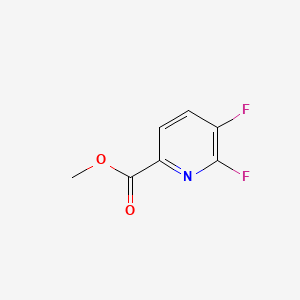
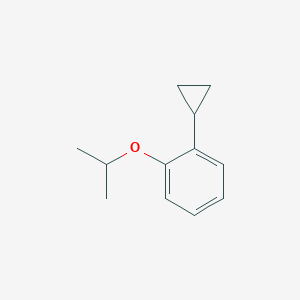

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
